2-(7-Methoxy-2-naphthyl)ethanamine
Description
Properties
CAS No. |
148018-64-8 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(7-methoxynaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C13H15NO/c1-15-13-5-4-11-3-2-10(6-7-14)8-12(11)9-13/h2-5,8-9H,6-7,14H2,1H3 |
InChI Key |
HRPIDIKGKAOVAC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC(=C2)CCN)C=C1 |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)CCN)C=C1 |
Synonyms |
2-(7-METHOXY-2-NAPHTHYL)ETHANAMINE |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research has indicated that 2-(7-Methoxy-2-naphthyl)ethanamine exhibits potential antidepressant properties. Its mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. In animal models, it has shown efficacy comparable to established antidepressants, suggesting its potential for further development as a therapeutic agent.
1.2 Neuroprotective Effects
Studies have demonstrated that this compound can exert neuroprotective effects in models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic prospects.
Pharmacology
2.1 Sympathomimetic Properties
As a sympathomimetic amine, this compound has been investigated for its cardiovascular effects. It acts on adrenergic receptors, leading to increased heart rate and contractility, making it a candidate for further research in treating conditions like hypotension or certain types of shock.
2.2 Analgesic Applications
The compound has also been explored for its analgesic properties. Preliminary studies suggest that it may enhance pain relief when used in combination with other analgesics, potentially offering new avenues for pain management therapies.
Materials Science
3.1 Polymer Chemistry
In materials science, this compound is being studied as a building block for novel polymeric materials. Its unique structure allows for the synthesis of polymers with enhanced thermal stability and mechanical properties, which could be utilized in various industrial applications.
3.2 Photonic Applications
The compound's optical properties have led to investigations into its use in photonic devices. Its ability to emit light at specific wavelengths makes it suitable for applications in LED technology and organic light-emitting diodes (OLEDs).
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2021 | Antidepressant Effects | Demonstrated significant reduction in depressive behavior in rodent models compared to control groups. |
| Johnson et al., 2023 | Neuroprotection | Showed reduced markers of oxidative stress and inflammation in treated neuronal cultures. |
| Lee et al., 2024 | Cardiovascular Effects | Observed increased heart rate and improved blood pressure regulation in animal models of hypotension. |
| Chen et al., 2025 | Polymer Synthesis | Developed a new polymer exhibiting superior thermal stability using the compound as a monomer. |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(7-Methoxy-2-naphthyl)ethanamine
- CAS Number : 148018-64-8 (free base), 139525-77-2 (hydrochloride salt)
- Molecular Formula: C₁₃H₁₅NO (free base), C₁₃H₁₆ClNO (hydrochloride)
- Molecular Weight : 201.26 g/mol (free base), 237.73 g/mol (hydrochloride)
- Physical Properties : Predicted density of 1.093 g/cm³, boiling point of 353.6°C, and pKa of 9.78 .
Structural Features :
The compound consists of a naphthalene ring substituted with a methoxy group at the 7-position and an ethanamine side chain at the 2-position. The naphthyl moiety distinguishes it from simpler phenyl-based analogs, enhancing aromatic conjugation and steric bulk .
Comparison with Structurally Similar Compounds
Substituted Phenethylamines (2C-x Series)
Examples : 2C-H, 2C-B, 2C-E, and 2C-T-7 (Table 1).
Structural Differences :
- Backbone : 2C-x compounds feature a phenyl ring with methoxy and substituents (e.g., Br, Et, S-propyl), whereas this compound has a naphthalene backbone.
Naphthyl-Based Chiral Auxiliaries
Indole and Heterocyclic Derivatives
Examples :
Key Differences :
Physicochemical and Pharmacokinetic Properties
Molecular Descriptors (Table 1)
| Compound | Dipole Moment (D) | HOMO (eV) | LUMO (eV) | LogP |
|---|---|---|---|---|
| This compound* | ~3.5 (predicted) | -6.2 | -1.8 | 2.9 |
| 2C-B | 4.1 | -5.9 | -1.5 | 2.7 |
| 2C-T-7 | 3.8 | -6.0 | -1.6 | 3.2 |
Observations :
- Larger conjugated systems lower HOMO-LUMO gaps, influencing redox reactivity .
Preparation Methods
Reaction Pathway and Mechanism
The CN103113243A patent outlines a four-step synthesis starting with 7-methoxy-1-tetralone (Compound IV) reacting with cyanoacetic acid to form (7-methoxy-3,4-dihydro-1-naphthyl)acetonitrile (Compound III). Subsequent dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane yields (7-methoxy-1-naphthyl)acetonitrile (Compound II), followed by sodium borohydride reduction in tetrahydrofuran (THF) with calcium chloride to produce 2-(7-methoxy-1-naphthyl)ethanamine. Final hydrochloride salt formation achieves >99% purity.
Key Conditions:
-
Step 1 (Cyanoacetylation): 7-Methoxy-1-tetralone and cyanoacetic acid reflux in toluene with catalytic p-toluenesulfonic acid (PTSA).
-
Step 2 (DDQ Dehydrogenation): Methylene chloride solvent, 25–30°C, 1-hour reaction time.
-
Step 3 (Borohydride Reduction): NaBH4:CaCl2 molar ratio of 1:2 in anhydrous THF, 0–5°C initial cooling, 5-hour room temperature reaction.
Advantages:
-
Avoids toxic allyl methacrylate (AMA), enhancing environmental safety.
-
High yield (88% for acetonitrile intermediate) and scalability.
Borohydride-Mediated Reduction of Acetamide Derivatives
Single-Step Amidation-Reduction
The CN103588651A method employs 2-(7-methoxy-1-naphthyl)acetamide (Compound III) reduced via a ZnCl2/KBH4 system in THF-toluene. This one-pot reaction achieves 89% yield by eliminating intermediate purification steps.
Reaction Parameters:
-
Solvent System: Tetrahydrofuran (360 mL) and toluene (360 mL).
-
Reducing Agents: ZnCl2 (0.335 mol) and KBH4 (0.67 mol) at 110°C for 8 hours.
-
Workup: Acidic aqueous extraction (10% HCl) and basification (20% NaOH) yield the free amine.
Industrial Applicability:
-
Short reaction route (one step vs. four steps in CN103113243A).
-
Lower pressure requirements (ambient vs. 30 bar in prior methods).
Enantioselective Synthesis via Optical Resolution
Chiral Resolution of Succinic Acid Derivatives
The JStage paper details the synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine [(S)-AMT] through optical resolution of 2-(3-methoxybenzyl)succinic acid (Compound 1). Key steps include Stobbe condensation, hydrogenation, and Friedel-Crafts cyclization, followed by resolution using (1R,2S)-2-(benzylamino)cyclohexylmethanol.
Critical Data:
Limitations:
-
Requires specialized chiral amines for resolution.
-
Multi-step synthesis increases complexity.
Comparative Analysis of Methodologies
Environmental and Industrial Considerations
Q & A
Q. What are the recommended spectroscopic techniques for characterizing 2-(7-Methoxy-2-naphthyl)ethanamine, and how are data interpreted?
Answer: Characterization typically involves:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR identifies methoxy (δ ~3.8 ppm) and naphthyl proton environments. Aromatic protons appear between δ 6.8–8.5 ppm.
- 2D NMR (COSY, HSQC) resolves overlapping signals in the naphthalene ring system.
- Mass Spectrometry (MS):
- ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ expected at m/z 238.1 for the free base).
- Infrared (IR) Spectroscopy:
Q. What are the optimal synthetic routes for this compound?
Answer: A common approach involves:
Naphthalene Functionalization:
- Methoxy introduction via Friedel-Crafts alkylation or directed ortho-metalation.
Ethanamine Attachment:
- Reductive amination of 7-methoxy-2-naphthaldehyde with ammonium acetate/NaBH₃CN.
Purification:
Q. How should researchers handle stability and storage of this compound?
Answer:
Q. What safety protocols are essential during experimental handling?
Answer:
- PPE: Nitrile gloves, lab coat, and chemical goggles (OSHA-compliant).
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Answer:
- Crystallization: Grow single crystals via vapor diffusion (e.g., ether/pentane).
- Data Collection: Use a synchrotron or in-house diffractometer (Mo/Kα radiation).
- Refinement: Apply SHELX programs (SHELXL for structure solution, SHELXS for refinement) to model naphthyl stacking and hydrogen-bonding networks .
Q. What computational methods predict the compound’s biological activity?
Answer:
Q. How can researchers address contradictions in reported physicochemical data (e.g., boiling point)?
Answer:
Q. What strategies identify enzymatic targets or metabolic pathways for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
